

Spectroscopic Data of 4'-Aminobenzanilide: A Technical Overview

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Compound of Interest

Compound Name: 4'-Aminobenzanilide

CAS No.: 17625-83-1

Cat. No.: B021187

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific databases and literature, specific experimental ^1H and ^{13}C NMR spectral data for **4'-aminobenzanilide** could not be definitively located. The following guide is presented as a representative example of how such data would be structured and interpreted. The numerical NMR data provided herein is hypothetical and based on established chemical shift predictions and analysis of structurally similar compounds.

Introduction

4'-Aminobenzanilide is a chemical compound of interest in various fields, including medicinal chemistry and materials science. Its structure, featuring both a benzamide and an aniline moiety, gives rise to a distinct spectroscopic signature. Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the structural elucidation and purity assessment of such organic molecules. This document provides a template for the presentation and interpretation of ^1H and ^{13}C NMR data for **4'-aminobenzanilide**.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **4'-aminobenzanilide**. These predictions are based on computational models and comparison with analogous structures. The atom numbering scheme used for assignment is presented in the molecular structure diagram below.

Table 1: Predicted ^1H NMR Spectral Data for **4'-Aminobenzanilide**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2', H-6'	7.85	d	8.5	2H
H-3', H-5'	7.50	t	7.5	2H
H-4'	7.45	t	7.5	1H
H-2, H-6	7.40	d	8.8	2H
H-3, H-5	6.70	d	8.8	2H
NH	9.80	s	-	1H
NH ₂	5.20	s (br)	-	2H

Solvent: DMSO- d_6 , Spectrometer Frequency: 400 MHz

Table 2: Predicted ^{13}C NMR Spectral Data for **4'-Aminobenzanilide**

Carbon Atom	Chemical Shift (δ , ppm)
C-1'	134.5
C-2', C-6'	128.0
C-3', C-5'	128.8
C-4'	131.5
C=O	165.0
C-1	128.0
C-2, C-6	122.0
C-3, C-5	114.0
C-4	148.0

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as **4'-aminobenzanilide**.

Sample Preparation:

- Approximately 5-10 mg of the solid **4'-aminobenzanilide** sample is accurately weighed.
- The sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
- The mixture is gently agitated to ensure complete dissolution.

NMR Spectrometer Parameters:

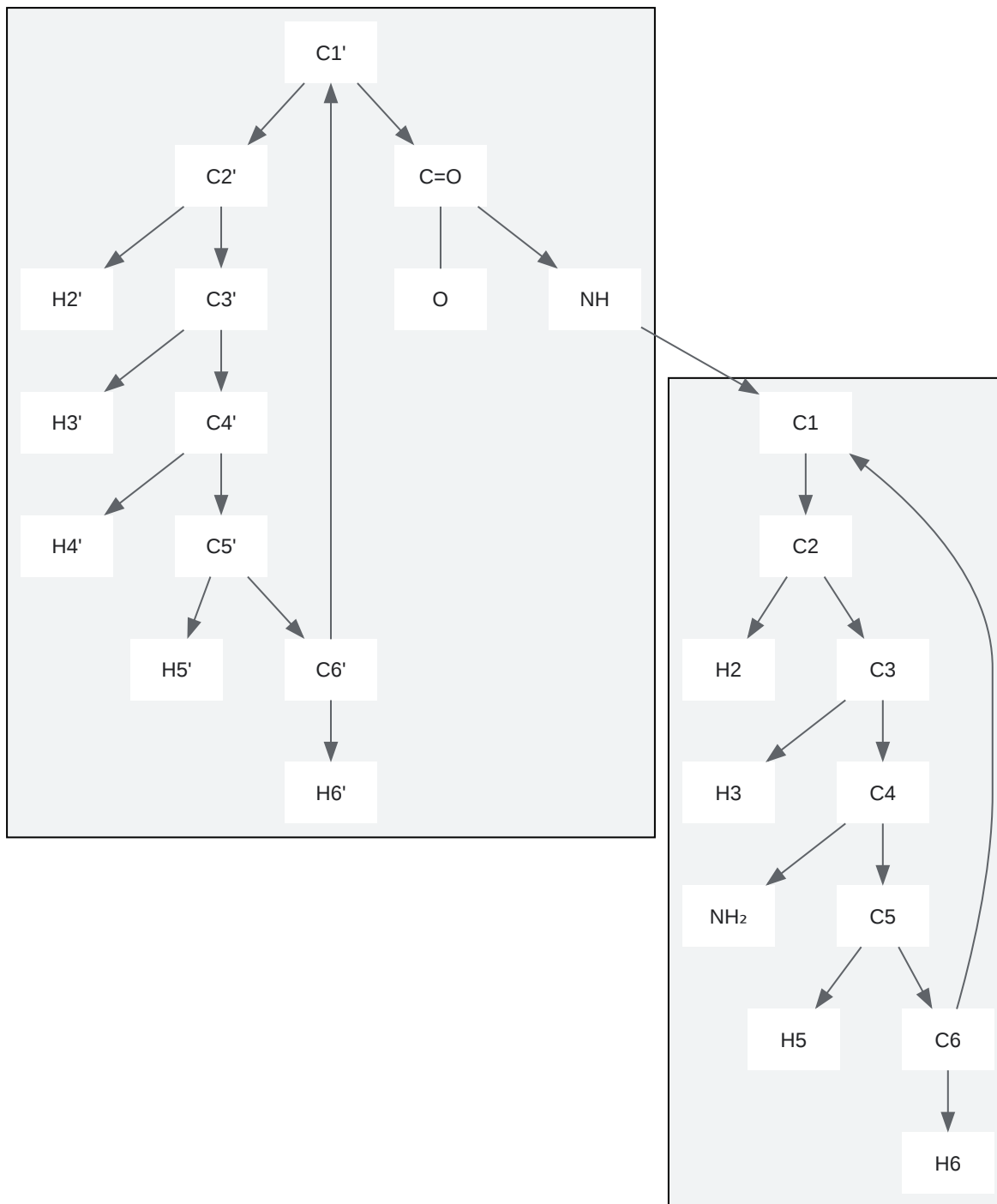
- Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

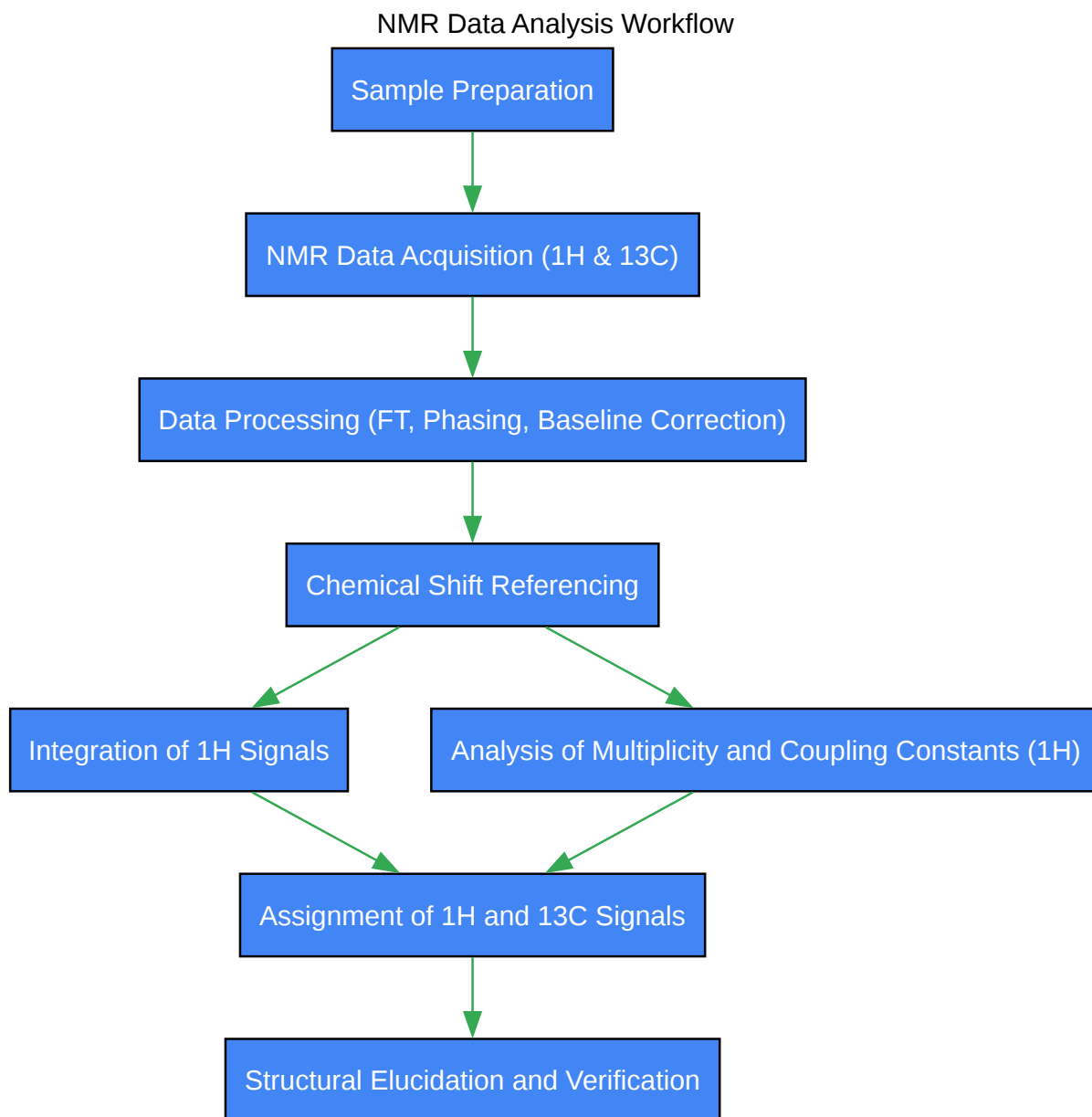
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0 to 200 ppm.
- Data Processing:
 - Fourier transformation is applied to the acquired Free Induction Decay (FID).
 - Phase and baseline corrections are performed manually.
 - Chemical shifts are referenced to the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Visualization of Molecular Structure and NMR Analysis Workflow

The following diagrams illustrate the molecular structure of **4'-aminobenzanilide** with atom numbering for NMR assignments and a typical workflow for NMR data analysis.

Structure of 4'-Aminobenzanilide with Atom Numbering





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